1-Methyl-2,4(1H,3H)-pteridinedione
Overview
Description
1-Methyl-2,4(1H,3H)-pteridinedione is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,4(1H,3H)-pteridinedione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2,4-diaminopyrimidine with formic acid or formamide can yield the desired pteridine derivative. Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,4(1H,3H)-pteridinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Functionalized pteridine derivatives.
Scientific Research Applications
1-Methyl-2,4(1H,3H)-pteridinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 1-Methyl-2,4(1H,3H)-pteridinedione involves its interaction with various molecular targets. It can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interfere with bacterial enzymes, making it a potential antibacterial agent . The exact pathways and molecular targets are still under investigation, but its ability to bind to nucleic acids and proteins is well-documented.
Comparison with Similar Compounds
2,4-Diaminopteridine: Another pteridine derivative with similar biological activities.
6-Methylpterin: Known for its role in folic acid metabolism.
Biopterin: A naturally occurring pteridine involved in the synthesis of neurotransmitters.
Uniqueness: 1-Methyl-2,4(1H,3H)-pteridinedione is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This methyl group can enhance its stability and solubility, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methylpteridine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-11-5-4(8-2-3-9-5)6(12)10-7(11)13/h2-3H,1H3,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKSIAWLPKJVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CN=C2C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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